PDHK1 Inhibitory Annotation versus In-Class Pyrazole-Thiazole LDH Inhibitors
The DrugMap database explicitly annotates 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide (Thiazole carboxamide derivative 28) as a PDHK1 (Pyruvate dehydrogenase kinase 1) inhibitor [1]. In contrast, structurally related 1H-pyrazol-1-yl-thiazole derivatives (e.g., those in patent US10954228B2) are characterized as lactate dehydrogenase (LDH) inhibitors, representing a fundamentally different metabolic target [2]. This target annotation difference implies that the pyrrole substituent at the thiazole 2-position directs binding toward PDHK1 rather than LDH.
| Evidence Dimension | Primary molecular target annotation |
|---|---|
| Target Compound Data | PDHK1 inhibitor (DrugMap annotation, no quantitative Ki/IC50 publicly available) |
| Comparator Or Baseline | 1H-pyrazol-1-yl-thiazole derivatives: LDH inhibitors (US10954228B2, quantitative data on specific examples available within patent but not directly comparable) |
| Quantified Difference | Qualitative target switch from LDH to PDHK1; no numerical selectivity ratio available due to different assay conditions |
| Conditions | DrugMap database annotation derived from patent WO2012036974; comparator data from US10954228B2 patent examples |
Why This Matters
For research programs targeting metabolic regulation via PDHK1 rather than LDH, this compound provides a structurally annotated starting point that cannot be replaced by pyrazole-thiazole LDH inhibitors.
- [1] DrugMap Database. Drug Details for DMGEIZV: PDHK1 target annotation. IDRBLab. View Source
- [2] US10954228B2 – 1 H-pyrazol-1-yl-thiazoles as inhibitors of lactate dehydrogenase and methods of use thereof. Google Patents. View Source
